Fap-IN-2 (tfa)
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Overview
Description
FAP-IN-2 (TFA) is a derivative of fibroblast activation protein inhibitors, specifically designed for tumor imaging. It is a 99m technetium-labeled isonitrile-containing compound that targets fibroblast activation protein, which is overexpressed in tumor stroma and in lesions of many other diseases characterized by tissue remodeling .
Preparation Methods
The preparation of FAP-IN-2 (TFA) involves the synthesis of a technetium-99m-labeled isonitrile-containing fibroblast activation protein inhibitor derivative. The synthetic route includes the use of squaric acid as a linker unit, coupled with bifunctional chelators such as DOTA and DATA 5m . The reaction conditions typically involve low temperatures to facilitate the labeling process, making it suitable for ‘instant kit-type’ labeling .
Chemical Reactions Analysis
FAP-IN-2 (TFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the isonitrile group.
Substitution: Substitution reactions are common, especially involving the isonitrile group, which can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.
Scientific Research Applications
FAP-IN-2 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a radiolabeled compound for studying chemical reactions and mechanisms.
Biology: Employed in biological studies to investigate the role of fibroblast activation protein in various diseases.
Industry: Applied in the development of new radiopharmaceuticals for diagnostic and therapeutic purposes.
Mechanism of Action
FAP-IN-2 (TFA) exerts its effects by targeting fibroblast activation protein, a proline-selective serine protease overexpressed in tumor stroma. The compound binds to fibroblast activation protein, allowing for the visualization of tumors through imaging techniques. The molecular targets and pathways involved include the inhibition of fibroblast activation protein activity, leading to reduced tumor growth and progression .
Comparison with Similar Compounds
FAP-IN-2 (TFA) is unique compared to other fibroblast activation protein inhibitors due to its 99m technetium labeling, which enhances its imaging capabilities. Similar compounds include:
UAMC1110: A potent fibroblast activation protein inhibitor with low nanomolar affinity.
DOTA.SA.FAPi: A squaric acid-containing bifunctional chelator-based fibroblast activation protein inhibitor.
DATA 5m.SA.FAPi: Another squaric acid-containing bifunctional chelator-based fibroblast activation protein inhibitor.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
Molecular Formula |
C26H29F5N6O5 |
---|---|
Molecular Weight |
600.5 g/mol |
IUPAC Name |
N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-6-(3-piperazin-1-ylpropoxy)quinoline-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H28F2N6O3.C2HF3O2/c25-24(26)13-17(14-27)32(16-24)22(33)15-30-23(34)19-4-5-29-21-3-2-18(12-20(19)21)35-11-1-8-31-9-6-28-7-10-31;3-2(4,5)1(6)7/h2-5,12,17,28H,1,6-11,13,15-16H2,(H,30,34);(H,6,7)/t17-;/m0./s1 |
InChI Key |
TYDHVTMHYMZCSO-LMOVPXPDSA-N |
Isomeric SMILES |
C1CN(CCN1)CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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